![molecular formula C24H20N6O3S B2831501 Ethyl 2-(2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamido)benzoate CAS No. 1206999-75-8](/img/no-structure.png)

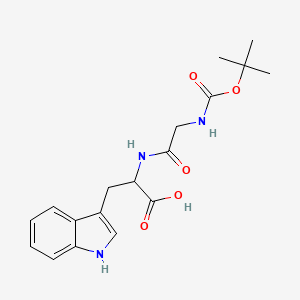

Ethyl 2-(2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamido)benzoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

These compounds are novel CDK2 inhibitors and have been used in cancer treatment . They have shown superior cytotoxic activities against MCF-7 and HCT-116 with IC 50 range (45–97 nM) and (6–99 nM), respectively .

Synthesis Analysis

The synthesis of these compounds involves the reaction of sodium 3- (5-methyl-1- (p-toly)-1H-1,2,3-triazol-4-yl)-3-oxoprop-1-en-1-olate with the fitting heterocyclic amines and its diazonium salt, and active methylene compounds .Molecular Structure Analysis

The molecular structure of these compounds features the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include the reaction of sodium 3- (5-methyl-1- (p-toly)-1H-1,2,3-triazol-4-yl)-3-oxoprop-1-en-1-olate with the fitting heterocyclic amines and its diazonium salt, and active methylene compounds .科学的研究の応用

Antibacterial and Antifungal Activities

Research highlights the synthesis of new pyrazoline and pyrazole derivatives, showcasing their antibacterial and antifungal potentials. The study by Hassan (2013) demonstrates these compounds' effectiveness against both Gram-negative and Gram-positive bacteria, as well as yeast-like fungi, indicating a broad spectrum of antimicrobial activity S. Y. Hassan, 2013.

Insecticidal Properties

A study by Fadda et al. (2017) explores the insecticidal assessment of innovative heterocycles incorporating a thiadiazole moiety against Spodoptera littoralis, a common agricultural pest. This research contributes to the development of new, potentially more effective insecticides A. Fadda, M. Salam, E. Tawfik, E. Anwar, H. Etman, 2017.

Anticancer Activity

Lv et al. (2012) synthesized a series of 5-benzyl-2-phenylpyrazolo[1,5-a]pyrazin-4,6(5H,7H)-dione derivatives, discovering a compound that selectively inhibits the growth of H322 lung cancer cells by inducing apoptosis. This suggests potential therapeutic applications in cancer treatment Hong-Shui Lv, Xiang-qian Kong, Qian Ming, Xing Jin, Jun-Ying Miao, Baoxiang Zhao, 2012.

Anti-inflammatory Properties

The synthesis and evaluation of imidazo[1,2-a]pyrazine derivatives for their anti-inflammatory activity were investigated by Abignente et al. (1992). These compounds were tested in vivo, showing promising results for their use in anti-inflammatory treatments E. Abignente, P. de Caprariis, M. G. Rimoli, F. Capasso, G. Autore, 1992.

作用機序

Target of Action

Compounds with similar structures, such as pyrazolo[1,5-a]pyrimidines, are known to be purine analogues and have beneficial properties as antimetabolites in purine biochemical reactions . They have attracted wide pharmaceutical interest because of their antitrypanosomal activity .

Mode of Action

Similar compounds have been found to inhibit cdk2, a kinase involved in cell cycle regulation . This inhibition can lead to alterations in cell cycle progression and induction of apoptosis .

Biochemical Pathways

The compound likely affects the purine biochemical pathway due to its structural similarity to purine analogues . It may also impact the cell cycle regulation pathway through its potential inhibition of CDK2 .

Result of Action

The result of the compound’s action can vary depending on the specific target and biochemical pathway it affects. For instance, if it inhibits CDK2, it could lead to alterations in cell cycle progression and induction of apoptosis . This could potentially have therapeutic effects in conditions such as cancer.

将来の方向性

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for Ethyl 2-(2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamido)benzoate involves the reaction of 9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-thiol with ethyl 2-bromoacetate, followed by reaction with 2-aminobenzoic acid and subsequent esterification with ethanol and HCl. ", "Starting Materials": [ "9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-thiol", "Ethyl 2-bromoacetate", "2-aminobenzoic acid", "Ethanol", "HCl" ], "Reaction": [ "Step 1: Reaction of 9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-thiol with ethyl 2-bromoacetate in the presence of a base such as potassium carbonate to form Ethyl 2-(2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetate).", "Step 2: Reaction of Ethyl 2-(2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetate) with 2-aminobenzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form Ethyl 2-(2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamido)benzoate.", "Step 3: Esterification of Ethyl 2-(2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamido)benzoate with ethanol and HCl in the presence of a catalyst such as sulfuric acid to form the final product, Ethyl 2-(2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamido)benzoate." ] } | |

CAS番号 |

1206999-75-8 |

分子式 |

C24H20N6O3S |

分子量 |

472.52 |

IUPAC名 |

ethyl 2-[[2-[(11-phenyl-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl)sulfanyl]acetyl]amino]benzoate |

InChI |

InChI=1S/C24H20N6O3S/c1-2-33-23(32)17-10-6-7-11-18(17)25-21(31)15-34-24-27-26-22-20-14-19(16-8-4-3-5-9-16)28-30(20)13-12-29(22)24/h3-14H,2,15H2,1H3,(H,25,31) |

InChIキー |

FWBFVPGYDKEIBA-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=NN=C3N2C=CN4C3=CC(=N4)C5=CC=CC=C5 |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(1-Benzofuran-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B2831420.png)

![2-(3,5-Dichlorobenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2831423.png)

![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2831424.png)

![8-chloro-2-(8-methoxy-2-oxo-2H-chromene-3-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2831430.png)

![2-(chloromethyl)-3-(2-oxopropyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2831431.png)

![4-methoxy-N-[2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl]benzenesulfonamide](/img/structure/B2831432.png)

![Methyl 2-[(1,5-dimethylpyrazol-4-yl)amino]acetate](/img/structure/B2831437.png)

![N1-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)-N2-(pyridin-2-ylmethyl)oxalamide](/img/structure/B2831440.png)